molecular formula C21H23N3O2 B2849332 N-benzyl-N-(cyanomethyl)-3-[(morpholin-4-yl)methyl]benzamide CAS No. 1311803-59-4

N-benzyl-N-(cyanomethyl)-3-[(morpholin-4-yl)methyl]benzamide

Cat. No.: B2849332
CAS No.: 1311803-59-4
M. Wt: 349.434
InChI Key: IGDJTDUZKMXKKS-UHFFFAOYSA-N
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Description

N-benzyl-N-(cyanomethyl)-3-[(morpholin-4-yl)methyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a cyanomethyl group, and a morpholinylmethyl group attached to a benzamide core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(cyanomethyl)-3-[(morpholin-4-yl)methyl]benzamide typically involves multiple steps. One common synthetic route starts with the preparation of the benzamide core, followed by the introduction of the benzyl group, cyanomethyl group, and morpholinylmethyl group through a series of nucleophilic substitution and condensation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can help in scaling up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(cyanomethyl)-3-[(morpholin-4-yl)methyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyanomethyl group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide core.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-benzyl-N-(cyanomethyl)-3-[(morpholin-4-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-N-(cyanomethyl)-3-[(morpholin-4-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-benzyl-N-(cyanomethyl)-3-[(morpholin-4-yl)methyl]benzamide can be compared with other similar compounds, such as:

    N-benzylbenzamide: Lacks the cyanomethyl and morpholinylmethyl groups, making it less versatile in chemical reactions.

    N-(cyanomethyl)benzamide:

    N-(morpholin-4-yl)methylbenzamide: Missing the benzyl and cyanomethyl groups, which reduces its reactivity and utility in synthetic chemistry.

The unique combination of functional groups in this compound makes it a valuable compound with diverse applications in various fields of research.

Properties

IUPAC Name

N-benzyl-N-(cyanomethyl)-3-(morpholin-4-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c22-9-10-24(17-18-5-2-1-3-6-18)21(25)20-8-4-7-19(15-20)16-23-11-13-26-14-12-23/h1-8,15H,10-14,16-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDJTDUZKMXKKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C(=O)N(CC#N)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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